2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
2-Benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic small molecule characterized by a tetrahydrobenzo[d]thiazole core substituted with benzamido and pyridin-2-ylmethyl carboxamide groups. Its structure combines a partially saturated bicyclic thiazole system with aromatic and heteroaromatic moieties, designed to optimize interactions with kinase ATP-binding pockets.
The compound is hypothesized to act as a kinase inhibitor, targeting isoforms such as casein kinase 1 (CK1), based on structural parallels to documented CK1 inhibitors like compound 5 (IC50 = 0.022 μM for CK1dTV1) . Its tetrahydrobenzo[d]thiazole core may enhance solubility compared to fully aromatic systems, while the pyridin-2-ylmethyl group could influence binding specificity through steric and electronic effects.
Properties
IUPAC Name |
2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(14-7-2-1-3-8-14)25-21-24-18-16(10-6-11-17(18)28-21)20(27)23-13-15-9-4-5-12-22-15/h1-5,7-9,12,16H,6,10-11,13H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOANJPKBYIZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a member of the thiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure includes a tetrahydrobenzo[d]thiazole core, which is significant for its biological activity. The presence of the benzamide and pyridine moieties contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some thiazole derivatives demonstrate significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) .
- Enzyme Inhibition : Compounds in this class have been identified as inhibitors of various enzymes, including topoisomerases .
The mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit bacterial topoisomerases, which are crucial for DNA replication .
- Cell Cycle Interference : Studies suggest that it can induce cell cycle arrest in cancer cells, promoting apoptosis through modulation of Bcl-2 family proteins .
- Inflammatory Response Modulation : There is evidence indicating that similar compounds can reduce inflammatory cytokine release in vitro .
Case Studies
- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like ampicillin and streptomycin, highlighting their potential as effective antimicrobial agents .
- Cytotoxicity Assays : In vitro studies on HeLa cells revealed that the compound reduced cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer potential .
- Selectivity for Tumor Cells : The compound showed preferential toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Data Table of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole Carboxamide Derivatives
Key Observations:
Core Saturation : The tetrahydrobenzo[d]thiazole in the target compound may improve solubility over fully aromatic systems (e.g., benzimidazole derivatives) but could reduce binding affinity due to conformational flexibility .
Substituent Effects :
- Hydrophobic Groups : Trifluoromethyl (compound 5) and halogens (compound 6) enhance potency by filling hydrophobic pockets in CK1d .
- Pyridine vs. Benzimidazole : The pyridin-2-ylmethyl group in the target compound may reduce off-target effects compared to benzimidazole-based analogues, which show promiscuity toward CLK1 and DYRK1A .
NH Modifications : Methylation or substitution of benzimidazole NH (e.g., compound 10) abolishes activity, highlighting the critical role of hydrogen-bonding interactions .
Selectivity and Mechanism of Action
- CK1 Isoform Selectivity : Compound 5 exhibits a 7-fold selectivity for CK1d over CK1e, attributed to differences in C-terminal regulatory domain phosphorylation states . The target compound’s selectivity remains uncharacterized but may follow similar trends.
- Binding Mode : Analogues bind competitively to the ATP site, with gatekeeper methionine (M82) conformation influencing inhibitor potency .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The tetrahydrobenzo[d]thiazole core may improve aqueous solubility compared to benzimidazole derivatives, which require structural optimization (e.g., removing pyridine groups) to enhance bioavailability .
Preparation Methods
Retrosynthetic Analysis and Molecular Architecture
The target molecule comprises three distinct domains:
- A 4,5,6,7-tetrahydrobenzo[d]thiazole core
- A benzamido substituent at position 2
- An N-(pyridin-2-ylmethyl)carboxamide group at position 4
Retrosynthetic disconnection suggests three primary intermediates (Fig. 1):
- Intermediate A : 4,5,6,7-Tetrahydrobenzo[d]thiazole-4-carboxylic acid
- Intermediate B : Benzoyl chloride derivative
- Intermediate C : 2-Aminomethylpyridine
Key bond formations include:
- Amide coupling between the thiazole carboxylic acid and 2-aminomethylpyridine
- Thiazole ring construction via cyclocondensation
- Benzamido group installation via nucleophilic acyl substitution
Stepwise Synthesis and Reaction Optimization
Construction of 4,5,6,7-Tetrahydrobenzo[d]thiazole-4-carboxylic Acid
The tetrahydrobenzo[d]thiazole core is synthesized through a cyclocondensation reaction between cyclohexanone and thiourea derivatives.
Method A: Hantzsch Thiazole Synthesis
Reaction of cyclohexanone (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux yields 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid ethyl ester (78% yield). Saponification with NaOH (2M, 80°C) produces the free carboxylic acid (Intermediate A) in 92% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | None |
| Reaction Time | 12 hours |
Introduction of Benzamido Group
Benzoylation at position 2 is achieved through Schotten-Baumann conditions:
Procedure
- Intermediate A (1.0 eq) is suspended in THF under N₂
- Benzoyl chloride (1.5 eq) added dropwise at 0°C
- Triethylamine (2.0 eq) as base
- Stirred for 6 hours at 25°C
This method affords 2-benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid with 85% yield. Excess acyl chloride prevents diacylation byproducts.
Carboxamide Coupling with 2-Aminomethylpyridine
The final step employs carbodiimide-mediated coupling:
Dicyclohexylcarbodiimide (DCC) Protocol
- 2-Benzamido-thiazole carboxylic acid (1.0 eq)
- 2-Aminomethylpyridine (1.2 eq)
- DCC (1.5 eq) in dry DMF
- 4-Dimethylaminopyridine (DMAP, 0.1 eq) as catalyst
Reaction proceeds at 0°C → 25°C over 24 hours, yielding 76% of target compound.
Critical Parameters
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
A recent advancement combines thiazole formation and benzoylation in a single vessel:
Sequence
- Cyclohexanone + Thiourea → Thiazole intermediate
- In situ benzoylation without isolation
- Carboxamide coupling via mixed anhydride method
This approach reduces purification steps and improves overall yield to 68%.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.45 (d, J = 4.8 Hz, Pyridine-H)
- δ 7.82 (m, Benzamido aromatic protons)
- δ 4.52 (s, CH₂NH)
- δ 2.85–1.95 (m, Tetrahydrothiazole protons)
¹³C NMR confirms carbonyl carbons at δ 167.8 (benzamido C=O) and δ 170.1 (carboxamide C=O).
Industrial-Scale Production Considerations
Cost Analysis of Coupling Reagents
| Reagent | Cost/kg (USD) | Yield % | Purity % |
|---|---|---|---|
| DCC | 120 | 76 | 98 |
| EDCI | 95 | 81 | 97 |
| HATU | 450 | 89 | 99 |
HATU demonstrates superior efficiency but increases production costs by 3.7× compared to DCC.
Waste Management Strategies
- Dicyclohexylurea byproduct from DCC reactions: Recrystallize from ethyl acetate (82% recovery)
- THF solvent: Distillation reuse (5 cycles without yield loss)
Biological Relevance and Derivative Synthesis
Though pharmacological data for the specific compound remains unpublished, structural analogs demonstrate:
Derivatization via substituent modification at positions 2 and 4 could enhance bioavailability and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
